molecular formula C7H13NO2 B12793160 1-(Propan-2-yl)azetidine-2-carboxylic acid CAS No. 31247-35-5

1-(Propan-2-yl)azetidine-2-carboxylic acid

Cat. No.: B12793160
CAS No.: 31247-35-5
M. Wt: 143.18 g/mol
InChI Key: QXSMFOUJZBBPIV-UHFFFAOYSA-N
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Description

(S)-1-Isopropylazetidine-2-carboxylic acid is a chiral azetidine derivative with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Isopropylazetidine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of N-isopropyl-2-amino-3-chloropropanoic acid. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, at elevated temperatures to facilitate the formation of the azetidine ring.

Industrial Production Methods: Industrial production of (S)-1-Isopropylazetidine-2-carboxylic acid may involve more scalable and efficient processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Isopropylazetidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under thermal conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(S)-1-Isopropylazetidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-1-Isopropylazetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites, while the azetidine ring may provide steric effects that influence binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    ®-1-Isopropylazetidine-2-carboxylic acid: The enantiomer of the compound, which may have different biological activities and properties.

    1-Methylazetidine-2-carboxylic acid: A structurally similar compound with a methyl group instead of an isopropyl group.

    Azetidine-2-carboxylic acid: The parent compound without the isopropyl substituent.

Uniqueness: (S)-1-Isopropylazetidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects and developing chiral drugs.

Properties

CAS No.

31247-35-5

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

1-propan-2-ylazetidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-5(2)8-4-3-6(8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)

InChI Key

QXSMFOUJZBBPIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC1C(=O)O

Origin of Product

United States

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